Cas no 497830-16-7 (1H-Imidazole-1-aceticacid,alpha-methyl-,ethylester,(alphaS)-(9CI))
497830-16-7 structure
Product Name:1H-Imidazole-1-aceticacid,alpha-methyl-,ethylester,(alphaS)-(9CI)
CAS-nummer:497830-16-7
MF:C8H12N2O2
MW:168.193081855774
CID:932804
PubChem ID:51898041
Update Time:2025-04-19
1H-Imidazole-1-aceticacid,alpha-methyl-,ethylester,(alphaS)-(9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Imidazole-1-aceticacid,alpha-methyl-,ethylester,(alphaS)-(9CI)
- 1H-Imidazole-1-aceticacid,α-methyl-,ethylester,(alphaS)-(9CI)
- 2,2',4,4'-Tetrahydroxybenzil
- 2,4,2',4'-Tetrahydroxy-benzil
- 2,4,4'-Tetrahydroxybenzil
- Benzil-based compound,32
- lespedezol H1
- 497830-16-7
-
- Inchi: 1S/C8H12N2O2/c1-3-12-8(11)7(2)10-5-4-9-6-10/h4-7H,3H2,1-2H3/t7-/m0/s1
- InChI-sleutel: CYVJITQMDSKHKF-ZETCQYMHSA-N
- LACHT: O(CC)C([C@H](C)N1C=NC=C1)=O
Berekende eigenschappen
- Exacte massa: 168.09000
- Monoisotopische massa: 168.09
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 4
- Complexiteit: 161
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 44.1A^2
- XLogP3: 0.8
Experimentele eigenschappen
- PSA: 44.12000
- LogboekP: 1.00720
1H-Imidazole-1-aceticacid,alpha-methyl-,ethylester,(alphaS)-(9CI) Gerelateerde literatuur
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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